molecular formula C13H11F3N6O2 B2931376 3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174884-97-9

3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No. B2931376
CAS RN: 1174884-97-9
M. Wt: 340.266
InChI Key: LNQMJNLCNYVWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a triazole ring, and a propanoic acid group . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole ring is another type of five-membered heterocyclic moiety, which contains three nitrogen atoms and two carbon atoms. The propanoic acid group consists of a two-carbon chain terminating in a carboxylic acid group .

Scientific Research Applications

Synthesis and Characterization

A variety of synthetic routes have been developed to create novel heterocyclic compounds that contain the pyrazolo[1,5-a]pyrimidine ring, demonstrating the versatility of this scaffold in medicinal chemistry. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, revealing its potential as a framework for further chemical modification and study of its biological activities (Lahmidi et al., 2019). Similarly, Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, optimizing conditions to obtain a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were then reduced to the corresponding diamines, showcasing a method for developing novel heterocyclic compounds (Gazizov et al., 2020).

Antimicrobial Activity

The antimicrobial properties of compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have been a focus of several studies. For example, Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, evaluating their antimicrobial activity and demonstrating the potential of these compounds in the development of new antimicrobial agents (Abunada et al., 2008).

Heterocyclic Compound Development

Research into the development of heterocyclic compounds based on the pyrazolo[1,5-a]pyrimidine framework continues to be a rich area of study, with potential applications in the development of new pharmaceuticals and materials. For example, the work by Shaaban (2008) on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety opens up possibilities for creating compounds with enhanced pharmacological properties (Shaaban, 2008).

properties

IUPAC Name

3-[5-(1-methylpyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O2/c1-21-5-4-7(19-21)8-6-9(13(14,15)16)22-12(17-8)18-10(20-22)2-3-11(23)24/h4-6H,2-3H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQMJNLCNYVWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

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